(S)-GSK1379725A: A Technical Guide to a Selective BPTF Bromodomain Inhibitor
(S)-GSK1379725A: A Technical Guide to a Selective BPTF Bromodomain Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the core mechanism of (S)-GSK1379725A, a selective inhibitor of the Bromodomain and PHD finger Transcription Factor (BPTF). This document details the inhibitor's mechanism of action, binding characteristics, and its effects on cellular signaling pathways. It also provides detailed experimental protocols for key assays used in its characterization.
Core Mechanism of Action
(S)-GSK1379725A, also known as AU1, is a small molecule inhibitor that selectively targets the bromodomain of BPTF.[1] BPTF is the largest subunit of the Nucleosome Remodeling Factor (NURF) complex, a key player in chromatin remodeling.[2][3] The bromodomain of BPTF specifically recognizes and binds to acetylated lysine residues on histone tails, an essential step for the recruitment of the NURF complex to specific genomic locations. By competitively binding to the acetyl-lysine binding pocket of the BPTF bromodomain, (S)-GSK1379725A prevents this interaction. This inhibition disrupts the chromatin remodeling activity of the NURF complex, leading to alterations in gene expression. The dysregulation of BPTF and the NURF complex has been implicated in the progression of various cancers, making it a compelling target for therapeutic intervention.[2][4]
Quantitative Data Summary
The following tables summarize the key quantitative data for (S)-GSK1379725A and its interaction with the BPTF bromodomain.
Table 1: Binding Affinity of (S)-GSK1379725A for BPTF Bromodomain
| Compound | Target | Kd (μM) | Assay |
| (S)-GSK1379725A (AU1) | BPTF Bromodomain | 2.8 | Not Specified |
(Data sourced from MedChemExpress)[1]
Table 2: Selectivity Profile of (S)-GSK1379725A
| Compound | Off-Target | Selectivity | Assay |
| (S)-GSK1379725A (AU1) | BRD4 Bromodomain | Selective for BPTF | Not Specified |
(Data sourced from MedChemExpress)[1]
Signaling Pathways
BPTF has been shown to play a role in several critical signaling pathways implicated in cancer development and progression. Inhibition of the BPTF bromodomain by (S)-GSK1379725A can modulate these pathways.
BPTF and MAPK Signaling Pathway
BPTF has been demonstrated to stimulate the Mitogen-Activated Protein Kinase (MAPK) pathway.[2] Knockdown of BPTF has been shown to suppress this pathway. The diagram below illustrates the proposed mechanism.
Caption: BPTF's role in activating the MAPK signaling pathway.
BPTF and PI3K/AKT Signaling Pathway
Studies have also indicated that BPTF knockdown can inhibit the PI3K/AKT signaling pathway, which is crucial for cell growth and survival.
Caption: BPTF's influence on the PI3K/AKT signaling pathway.
BPTF and c-Myc Interaction
BPTF has been identified as a critical co-factor for the oncogenic transcription factor c-Myc. BPTF is required for the recruitment of c-Myc to chromatin and for the activation of the c-Myc transcriptional program.[5][6]
Caption: The interaction between BPTF and c-Myc in gene transcription.
Experimental Protocols
Detailed methodologies for key experiments used to characterize (S)-GSK1379725A are provided below.
AlphaScreen Assay for BPTF Bromodomain Inhibition
This competitive binding assay measures the ability of a test compound to disrupt the interaction between the BPTF bromodomain and an acetylated histone peptide.
Materials:
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His-tagged BPTF bromodomain protein
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Biotinylated Histone H4 peptide (acetylated at lysines 5, 8, 12, and 16)
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Nickel (Ni-NTA) Chelate AlphaScreen Acceptor beads (PerkinElmer)
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Streptavidin-coated Donor beads (PerkinElmer)
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Assay Buffer: 50 mM HEPES (pH 7.4), 100 mM NaCl, 0.1% BSA, 0.05% (v/v) CHAPS
-
(S)-GSK1379725A or other test compounds
-
384-well white opaque microplates (e.g., OptiPlate)
Procedure:
-
Prepare serial dilutions of the test compound in assay buffer.
-
In a 384-well plate, add the test compound solution.
-
Add the His-tagged BPTF bromodomain protein to each well.
-
Add the biotinylated histone H4 peptide to each well.
-
Incubate the mixture at room temperature for 30 minutes.
-
In the dark, add the Ni-NTA AlphaScreen Acceptor beads to each well.
-
Incubate at room temperature for 60 minutes in the dark.
-
Add the Streptavidin-coated Donor beads to each well.
-
Incubate at room temperature for 60 minutes in the dark.
-
Read the plate on an AlphaScreen-compatible plate reader (e.g., EnVision).
-
The IC50 value is determined by plotting the AlphaScreen signal against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Caption: Generalized workflow for the AlphaScreen assay.
Protein-Observed ¹⁹F NMR (PrOF NMR) for Ligand Binding
This technique is used to directly observe the binding of a ligand to a fluorine-labeled protein. Changes in the ¹⁹F NMR signal of the protein upon ligand titration provide information about binding affinity and kinetics.
Materials:
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¹⁹F-labeled BPTF bromodomain protein (e.g., 5-fluoro-tryptophan labeled)
-
NMR Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl
-
D₂O (for NMR lock)
-
Trifluoroacetic acid (TFA) or other ¹⁹F reference standard
-
(S)-GSK1379725A or other test compounds
-
NMR tubes
Procedure:
-
Prepare a stock solution of the ¹⁹F-labeled BPTF bromodomain protein in NMR buffer.
-
Prepare a stock solution of the ligand in a compatible solvent (e.g., DMSO-d₆).
-
In an NMR tube, add the protein solution and a small amount of D₂O for the lock signal.
-
Acquire a baseline ¹⁹F NMR spectrum of the protein alone.
-
Perform a titration by adding increasing amounts of the ligand to the NMR tube containing the protein.
-
Acquire a ¹⁹F NMR spectrum after each addition of the ligand, ensuring the sample has equilibrated.
-
Monitor the changes in the chemical shift and/or line width of the ¹⁹F NMR signal of the protein.
-
The dissociation constant (Kd) can be determined by fitting the chemical shift perturbation data to a suitable binding isotherm equation.
Caption: Generalized workflow for a Protein-Observed ¹⁹F NMR experiment.
CRISPR/Cas9-Mediated BPTF Knockout Cellular Assay
This protocol provides a general framework for knocking out the BPTF gene in a cancer cell line to study the effects of BPTF loss and to validate the on-target effects of (S)-GSK1379725A.
Materials:
-
Cancer cell line of interest (e.g., K562)
-
Cas9 nuclease expression vector (e.g., lentiCas9-Blast)
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sgRNA expression vector targeting BPTF (e.g., lentiGuide-Puro)
-
Control sgRNA vector (non-targeting)
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Lentiviral packaging plasmids (e.g., psPAX2, pMD2.G)
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HEK293T cells for lentivirus production
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Transfection reagent (e.g., Lipofectamine 3000)
-
Polybrene
-
Puromycin and/or Blasticidin for selection
-
(S)-GSK1379725A
-
Reagents for downstream analysis (e.g., Western blotting, cell viability assays)
Procedure:
-
Design and clone sgRNAs: Design at least two independent sgRNAs targeting a critical exon of the BPTF gene. Clone the sgRNAs into the appropriate expression vector.
-
Lentivirus Production: Co-transfect HEK293T cells with the Cas9 or sgRNA expression vector and the packaging plasmids. Harvest the lentiviral supernatant after 48-72 hours.
-
Transduction of Target Cells: Transduce the cancer cell line with the Cas9-expressing lentivirus and select with the appropriate antibiotic (e.g., Blasticidin).
-
Subsequently, transduce the Cas9-expressing cells with the BPTF-targeting sgRNA or control sgRNA lentivirus and select with a second antibiotic (e.g., Puromycin).
-
Validation of Knockout: After selection, validate the knockout of BPTF at the protein level by Western blotting.
-
Phenotypic Assays:
-
Cell Viability: Treat the BPTF knockout and control cells with varying concentrations of (S)-GSK1379725A. Assess cell viability using an appropriate assay (e.g., CellTiter-Glo). Compare the sensitivity of the knockout cells to the control cells to determine if BPTF is the primary target of the inhibitor.
-
Signaling Pathway Analysis: Analyze the phosphorylation status of key proteins in the MAPK and PI3K/AKT pathways in the BPTF knockout and control cells by Western blotting to confirm the role of BPTF in these pathways.
-
Caption: General workflow for CRISPR/Cas9-mediated BPTF knockout and subsequent functional analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. biorxiv.org [biorxiv.org]
- 4. scispace.com [scispace.com]
- 5. BPTF is required for c-MYC transcriptional activity and in vivo tumorigenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. c-MYC partners with BPTF in human cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
